molecular formula C14H17NO3S B2643465 ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312528-55-5

ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2643465
CAS RN: 312528-55-5
M. Wt: 279.35
InChI Key: JQEOBUVKUIAAAF-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

In a study, the amino-ester of a similar compound was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Thiophene derivatives exhibit many pharmacological properties, including anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Properties

Thiophene derivatives, including the compound , have been shown to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antimicrobial Properties

Thiophene derivatives have been found to have antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that the compound could potentially be used in the development of new materials to prevent corrosion.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of material science and electronics.

Antihypertensive Properties

Thiophene derivatives have been found to have antihypertensive properties . This suggests that the compound could potentially be used in the treatment of high blood pressure.

Anti-atherosclerotic Properties

Thiophene derivatives have been found to have anti-atherosclerotic properties . This suggests that the compound could potentially be used in the treatment of atherosclerosis, a disease in which plaque builds up inside your arteries.

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, some thiophene derivatives have shown antiproliferative potential against cancer cell lines .

Future Directions

Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-2-18-14(17)11-9-4-3-5-10(9)19-13(11)15-12(16)8-6-7-8/h8H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEOBUVKUIAAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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